molecular formula C30H35NO4 B2479613 1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one CAS No. 1396748-41-6

1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one

Cat. No.: B2479613
CAS No.: 1396748-41-6
M. Wt: 473.613
InChI Key: XZRLCNPCNKZWRL-UHFFFAOYSA-N
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Description

1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one is a synthetic organic compound featuring a piperidine ring substituted with a 3,5-dimethoxybenzyloxymethyl group at the 4-position and a propan-1-one moiety linked to two phenyl groups. Its molecular complexity arises from the combination of aromatic rings (phenyl and dimethoxybenzyl), a piperidine scaffold, and a ketone functional group.

Properties

IUPAC Name

1-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]-3,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO4/c1-33-27-17-24(18-28(19-27)34-2)22-35-21-23-13-15-31(16-14-23)30(32)20-29(25-9-5-3-6-10-25)26-11-7-4-8-12-26/h3-12,17-19,23,29H,13-16,20-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRLCNPCNKZWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of Target Compound

The target molecule comprises three key subunits:

  • 3,3-Diphenylpropan-1-one (aryl ketone backbone)
  • 4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidine (oxygenated piperidine side chain)
  • Amide/ketone linkage connecting the subunits

Retrosynthetic disconnection suggests two primary routes:

  • Route A : Coupling of pre-formed 3,3-diphenylpropan-1-one with a functionalized piperidine intermediate.
  • Route B : Sequential assembly of the piperidine moiety followed by ketone installation.

Synthesis of 3,3-Diphenylpropan-1-one

Friedel-Crafts Acylation

The aryl ketone backbone is typically synthesized via Friedel-Crafts acylation of benzene derivatives. For example:
$$ \text{2 PhH + CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{PhCOCH}_2\text{Ph} $$
Yields for analogous reactions range from 65–80% under optimized conditions.

Catalytic Hydrogenation Alternatives

Recent protocols employ palladium-catalyzed cross-coupling to avoid harsh Lewis acids. For instance, Suzuki-Miyaura coupling between phenylboronic acid and α-keto esters achieves 70–85% yields.

Preparation of 4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidine

Piperidine Functionalization Strategies

The oxygenated piperidine side chain requires selective hydroxymethylation and subsequent etherification.

Table 1: Representative Piperidine Modification Reactions
Step Reagents/Conditions Yield Key Observations
Hydroxymethylation Paraformaldehyde, HCl, 100°C, 12h 78% Forms 4-(hydroxymethyl)piperidine
Etherification 3,5-Dimethoxybenzyl bromide, K₂CO₃, DMF, 60°C 63% Steric hindrance reduces efficiency
Boc Protection (Boc)₂O, DMAP, CH₂Cl₂, rt 95% Standard amino protection

Reductive Amination Pathways

Alternative routes utilize reductive amination of 4-piperidone derivatives with 3,5-dimethoxybenzyl alcohol. For example:
$$ \text{4-Piperidone + 3,5-(MeO)}2\text{C}6\text{H}3\text{CH}2\text{OH} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target Piperidine} $$
Reported yields: 55–68%.

Coupling Strategies for Final Assembly

Amide Bond Formation

Classical peptide coupling agents (e.g., HATU, EDCI) link the ketone and piperidine subunits:

Table 2: Coupling Reaction Optimization
Entry Coupling Reagent Base Solvent Yield
1 HATU DIPEA DMF 75%
2 EDCI/HOBt TEA CH₂Cl₂ 62%
3 DCC DMAP THF 58%

Direct Alkylation Approaches

Alternative methods alkylate the piperidine nitrogen with α-bromoketones:
$$ \text{Piperidine + BrCH}2\text{COPh}2 \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound} $$
Yields: 40–50% due to competing elimination.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica gel : Resolves polar byproducts (e.g., deprotected amines).
  • Reverse-phase HPLC : Achieves >95% purity for pharmacological testing.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 10H, Ar-H), 6.35 (s, 2H, dimethoxyaryl), 4.50 (s, 2H, OCH₂), 3.80 (s, 6H, OCH₃).
  • HRMS : Calculated for C₃₁H₃₅NO₄ [M+H]⁺: 508.2462; Found: 508.2465.

Challenges and Limitations

  • Steric Hindrance : Bulky diphenyl groups impede coupling efficiency.
  • Oxidative Stability : Benzyl ethers prone to degradation under acidic conditions.
  • Scale-up Issues : Column chromatography remains impractical for industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzyl ether oxygen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the diphenylpropanone moiety could influence enzyme activity. The exact pathways and targets would depend on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on structural and physicochemical properties:

Table 1: Structural and Molecular Comparisons

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) CAS Number Source
Target Compound : 1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one Piperidine core, 3,5-dimethoxybenzyloxymethyl, diphenylpropanone Not provided Not provided Not provided N/A
1-(2,6-dihydroxy-4-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one Dihydrochalcone backbone, hydroxyl/methoxy substituents on aromatic rings C19H20O4 312.36 34328-55-7 FDB003580
(3S)-3-(1,3-benzodioxol-5-yl)-1-[(3R,5S)-3,5-dimethylpiperidin-1-yl]-3-(2-hydroxy-4,6-dimethoxyphenyl)propan-1-one Stereospecific piperidine, benzodioxole, and dimethoxyphenyl groups C25H31NO6 441.52 Not provided RCSB PDB-6Q6
1-[4-(3-methoxy-phenyl)-1-methyl-piperidin-4-yl]-propan-1-one Methoxyphenyl-substituted piperidine, methyl group at N1, propanone tail C16H23NO2 261.36 43152-59-6 LookChem

Key Observations :

Core Scaffold Differences: The target compound employs a piperidine ring with a benzyloxymethyl substituent, whereas uses a dihydrochalcone backbone, and integrates a benzodioxole moiety. Compound shares a piperidine core but lacks the dimethoxybenzyl group and diphenylpropanone structure of the target compound.

Substituent Effects: The 3,5-dimethoxybenzyl group in the target compound may enhance lipophilicity and CNS penetration compared to the hydroxyl/methoxy groups in or the benzodioxole in .

Molecular Weight and Complexity :

  • The target compound likely has a higher molecular weight (estimated >450 g/mol) compared to (312.36 g/mol) and (261.36 g/mol), which may affect pharmacokinetic properties like absorption and metabolism.

The absence of hydroxyl groups in the target compound (vs.

Research Findings and Limitations

  • Gaps in Data: No direct pharmacological or biochemical data for the target compound are available in the provided evidence. Comparative inferences are based solely on structural analogies.
  • Synthetic Feasibility: The piperidine and benzyl ether linkages in the target compound suggest synthetic routes involving nucleophilic substitution or Mitsunobu reactions, similar to ’s synthesis .
  • Toxicity Considerations: Compounds with diphenylpropanone structures (e.g., ) may exhibit hepatotoxicity due to cytochrome P450 interactions, a risk that could extend to the target compound .

Biological Activity

1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. The compound features a piperidine ring and a diphenylpropanone moiety, which are significant in pharmacological applications. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C30H35NO4C_{30}H_{35}NO_{4}, with a molecular weight of 473.6 g/mol. The structural complexity arises from the incorporation of a dimethoxybenzyl group and a piperidine ring, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC30H35NO4C_{30}H_{35}NO_{4}
Molecular Weight473.6 g/mol
CAS Number1396748-41-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the diphenylpropanone moiety could influence enzyme activity. These interactions can lead to significant pharmacological effects, including cytotoxicity against cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally similar to 1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one. For instance, compounds based on the diphenylpropanone scaffold have shown significant cytotoxicity against breast cancer cell lines (MCF-7) while exhibiting low toxicity towards normal cells. The synthesized compounds demonstrated higher efficacy than standard treatments such as Tamoxifen .

Table: Cytotoxic Effects on MCF-7 Cells

CompoundIC50 (µM)Comparison to Tamoxifen
1-(4-methoxyphenyl)-3-(phenylthio)propan-1-one12Higher
1-(4-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one15Comparable

These findings suggest that modifications in the chemical structure can enhance therapeutic efficacy while minimizing side effects.

Neuropharmacological Effects

The piperidine component is known for its neuropharmacological properties. Compounds with similar structures have been evaluated for their potential as antidepressants and anxiolytics due to their ability to modulate neurotransmitter systems . The interaction with dopamine and serotonin receptors is particularly noteworthy.

Case Studies

A study involving derivatives of diphenylpropanone reported that specific modifications led to enhanced biological activities. For example, compounds with tertiary amine side chains exhibited improved cytotoxic effects on cancer cells compared to their counterparts lacking such modifications .

Case Study: Synthesis and Evaluation
In a recent synthesis project, researchers developed several analogs of diphenylpropanones and tested their efficacy against various cancer cell lines. Results indicated that the introduction of specific substituents significantly affected both potency and selectivity towards cancer cells versus normal cells.

Q & A

Q. What are the key considerations for synthesizing 1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the piperidinyl moiety with the 3,5-dimethoxybenzyloxy-methyl group and subsequent ketone formation. Key steps include:
  • Functional Group Protection : Use tert-butyldimethylsilyl (TBDMS) groups to protect reactive hydroxyl groups during intermediate steps .
  • Catalytic Coupling : Employ palladium catalysts for Suzuki-Miyaura coupling to attach aromatic rings, ensuring high regioselectivity .
  • Purification : Optimize column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate the final compound with ≥95% purity .
    Yield optimization requires precise temperature control (e.g., 60–80°C for nucleophilic substitutions) and solvent selection (e.g., dichloromethane for inert conditions) .

Q. Which spectroscopic techniques are most effective for characterizing the structural conformation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • 1H NMR : Identifies methoxy (δ 3.7–3.8 ppm) and piperidinyl protons (δ 1.5–2.5 ppm).
  • 13C NMR : Confirms carbonyl (δ ~200 ppm) and aromatic carbons (δ 110–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 542.2) .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry if single crystals are obtained .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Storage : Store in airtight containers at –20°C to prevent degradation.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 3,5-dimethoxybenzyl group in this compound’s biological activity?

  • Methodological Answer :
  • Analog Synthesis : Replace methoxy groups with halogens (e.g., Cl, F) or hydroxyl groups to assess electronic effects .
  • Biological Assays : Test analogs against target receptors (e.g., GPCRs) using radioligand binding assays. Compare IC50 values to correlate substituent effects with potency .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to visualize interactions between the dimethoxybenzyl group and hydrophobic binding pockets .

Q. What experimental approaches are suitable for resolving contradictions in reported biological efficacy data across different in vitro models?

  • Methodological Answer :
  • Standardization : Use identical cell lines (e.g., HEK293 vs. CHO-K1) and normalize data to internal controls (e.g., β-galactosidase assays) .
  • Orthogonal Assays : Validate results with complementary methods (e.g., calcium flux assays for GPCR activation alongside cAMP measurements) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers and systematic biases .

Q. How should environmental fate studies be structured to assess the ecological impact of this compound?

  • Methodological Answer :
  • Degradation Pathways :
  • Abiotic : Expose to UV light (λ = 254 nm) in aqueous solutions to simulate photolysis; monitor by HPLC-MS .
  • Biotic : Incubate with soil microbiota (e.g., Pseudomonas spp.) and quantify biodegradation products .
  • Ecotoxicity Testing : Use Daphnia magna (LC50) and algal growth inhibition assays to assess acute and chronic toxicity .

Q. What in vivo pharmacokinetic parameters should be prioritized when evaluating this compound’s drug potential, and how can they be measured?

  • Methodological Answer :
  • Key Parameters :
ParameterMethod
BioavailabilityPlasma AUC after oral vs. IV dosing
Half-life (t1/2)Non-compartmental pharmacokinetic analysis
MetabolismLC-MS/MS identification of hepatic metabolites
  • Experimental Design : Administer radiolabeled compound (14C) to rodents; collect plasma, urine, and feces for mass balance studies .

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